

Investigational Application of Disperse Orange 30 as a Fluorescent Probe

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Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B079229

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Introduction

Disperse Orange 30 is a non-ionic azo dye, traditionally utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2][3][4][5][6][7][8][9] While its primary application has been as a colorant, its molecular structure suggests potential for fluorescence, a characteristic that has been noted in the context of creating high-visibility textiles.[10] This document outlines the investigational use of **Disperse Orange 30** as a fluorescent probe for various research applications. The protocols and data presented herein are based on the general photophysical properties of similar solvatochromic and rotor-based dyes and are intended to serve as a starting point for experimental validation.

The proposed mechanism of action for **Disperse Orange 30** as a fluorescent probe is based on its hydrophobic nature and the principle of restricted intramolecular rotation (RIR). In aqueous or polar environments, it is hypothesized that the molecule exists in a state where intramolecular rotations around its chemical bonds are facile, leading to non-radiative decay of the excited state and consequently, low fluorescence. Upon partitioning into non-polar environments, such as lipid droplets or hydrophobic pockets of proteins, these rotations are sterically hindered. This restriction of intramolecular rotation is expected to favor radiative decay pathways, resulting in a significant enhancement of fluorescence intensity. This "turn-on" fluorescent response is a desirable characteristic for a probe, as it minimizes background signal and enhances sensitivity.

Potential Applications

- **Staining of Lipid Droplets:** Due to its hydrophobicity, **Disperse Orange 30** is expected to preferentially accumulate in lipid-rich organelles like lipid droplets. This could enable the visualization and quantification of these structures in living or fixed cells.
- **Monitoring Protein Aggregation:** The dye may exhibit enhanced fluorescence upon binding to hydrophobic patches exposed on unfolded or aggregated proteins. This property could be harnessed to develop assays for studying protein stability and aggregation kinetics, which is of significant interest in drug development and neurodegenerative disease research.
- **Sensing Environmental Polarity:** The solvatochromic properties inherent to many azo dyes suggest that the emission spectrum of **Disperse Orange 30** may shift in response to changes in the polarity of its microenvironment. This could potentially be used to probe the polarity of various cellular compartments or in material science applications.

Physicochemical and Hypothetical Fluorescent Properties

A summary of the known physicochemical properties of **Disperse Orange 30** is provided below. The fluorescent properties are largely uncharacterized in a biological context and would require experimental determination.

Property	Value	Reference
Chemical Name	2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate	[11]
Synonyms	C.I. 11119, Disperse Orange S-4RL	[4]
Molecular Formula	C ₁₉ H ₁₇ Cl ₂ N ₅ O ₄	[4]
Molecular Weight	450.27 g/mol	[4]
CAS Number	12223-23-3	[4]
Solubility	Low water solubility; soluble in organic solvents like DMSO and ethanol.	[3]
Hypothesized λ_{ex} (max)	~450 - 480 nm (in non-polar environments)	
Hypothesized λ_{em} (max)	~550 - 600 nm (in non-polar environments)	
Hypothesized Quantum Yield	Low in polar solvents, significantly higher in non-polar solvents or when bound to proteins.	

Experimental Protocols (Investigational)

The following protocols are provided as a general guideline and will require optimization for specific experimental conditions and cell types.

Live-Cell Staining of Lipid Droplets

This protocol describes the use of **Disperse Orange 30** to stain lipid droplets in living mammalian cells.

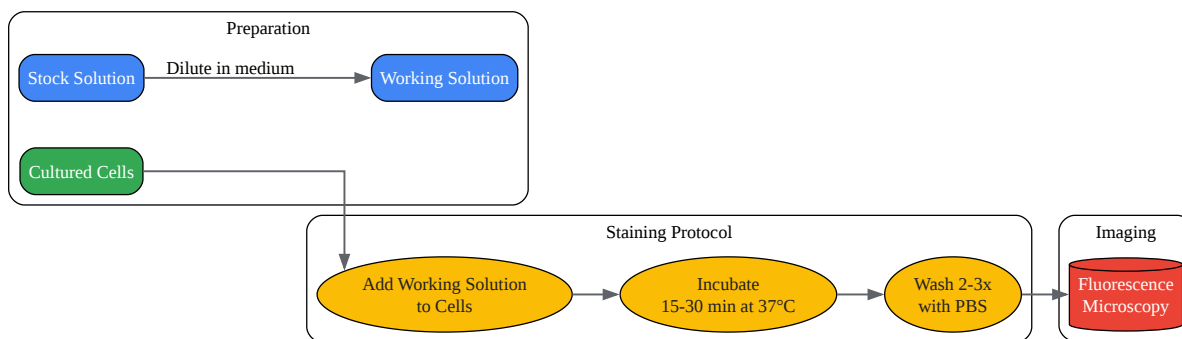
Materials:

- **Disperse Orange 30**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium (phenol red-free recommended)
- Glass-bottom dishes or coverslips suitable for fluorescence microscopy
- Adherent mammalian cells

Protocol:

- **Stock Solution Preparation:** Prepare a 1 mM stock solution of **Disperse Orange 30** in anhydrous DMSO. Store at -20°C, protected from light.
- **Cell Culture:** Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
- **Working Solution Preparation:** On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure complete mixing. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio and to assess potential cytotoxicity.
- **Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **Disperse Orange 30** working solution to the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to reduce background fluorescence.
- **Imaging:** Add fresh, pre-warmed imaging medium (phenol red-free is recommended to reduce autofluorescence). Image the cells using a fluorescence microscope equipped with

appropriate filters (e.g., excitation ~470/40 nm, emission ~580/50 nm).



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Caption: Workflow for live-cell lipid droplet staining.

In Vitro Protein Aggregation Assay

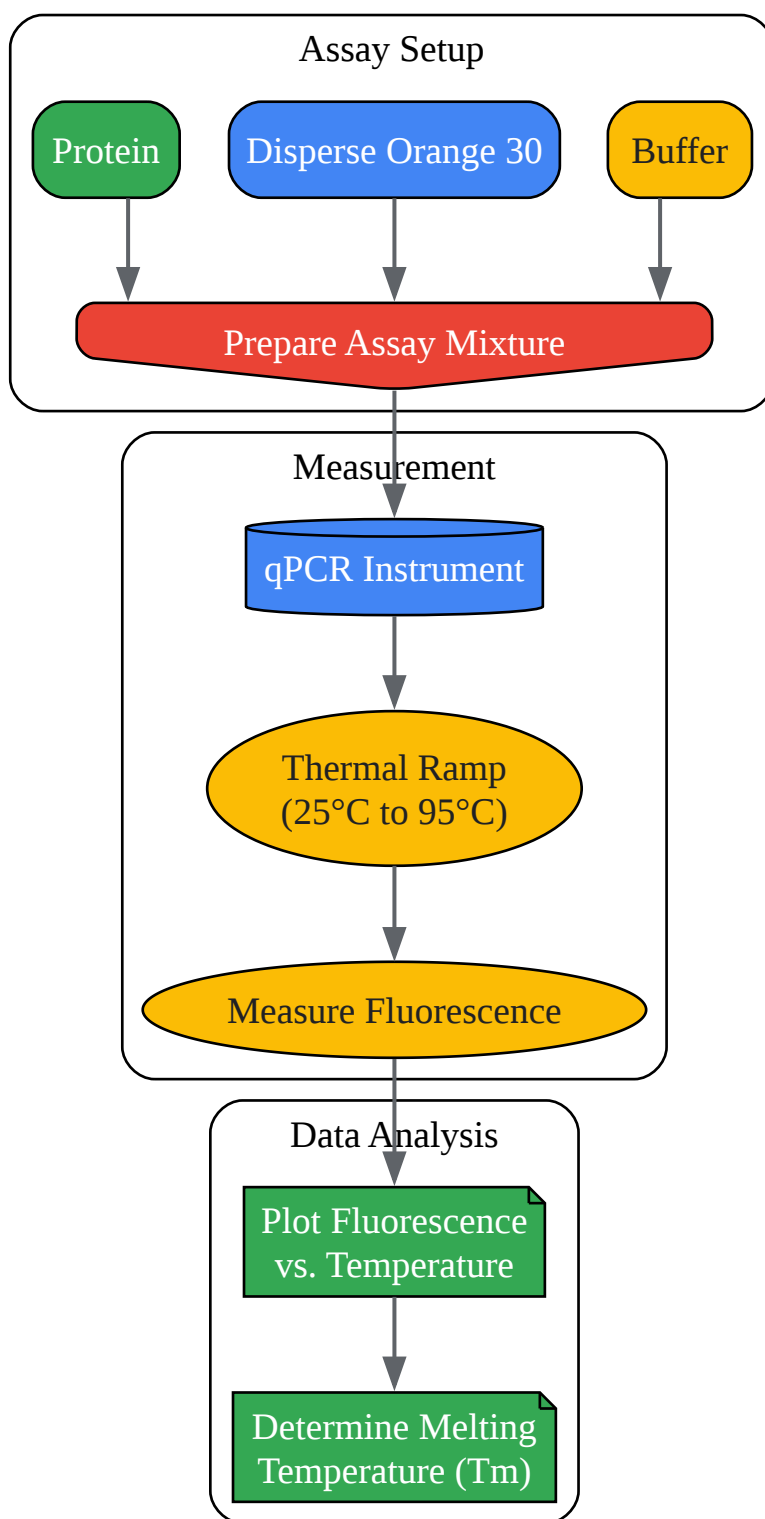
This protocol provides a method to monitor thermally induced protein aggregation using **Disperse Orange 30**.

Materials:

- **Disperse Orange 30**
- Anhydrous DMSO
- Assay Buffer (e.g., PBS, pH 7.4)
- Purified protein of interest
- Quantitative PCR (qPCR) instrument with thermal ramping capability

Protocol:

- **Stock Solution Preparation:** Prepare a 1 mM stock solution of **Disperse Orange 30** in anhydrous DMSO.
- **Protein Solution Preparation:** Prepare a stock solution of the protein of interest in the assay buffer at a concentration of 1-2 mg/mL.
- **Assay Mixture Preparation:** In a qPCR tube or plate, prepare the final assay mixture containing the protein (final concentration 0.1-0.5 mg/mL) and **Disperse Orange 30** (final concentration 5-20 μ M) in the assay buffer. Prepare a control sample without the protein.
- **Thermal Denaturation:** Place the samples in a qPCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
- **Fluorescence Measurement:** Set the instrument to acquire fluorescence readings at each temperature increment using a suitable channel (e.g., a channel that can accommodate excitation around 470 nm and emission around 580 nm).
- **Data Analysis:** Plot the fluorescence intensity as a function of temperature. The melting temperature (T_m) can be determined from the inflection point of the sigmoidal curve, which represents the temperature at which 50% of the protein is unfolded.

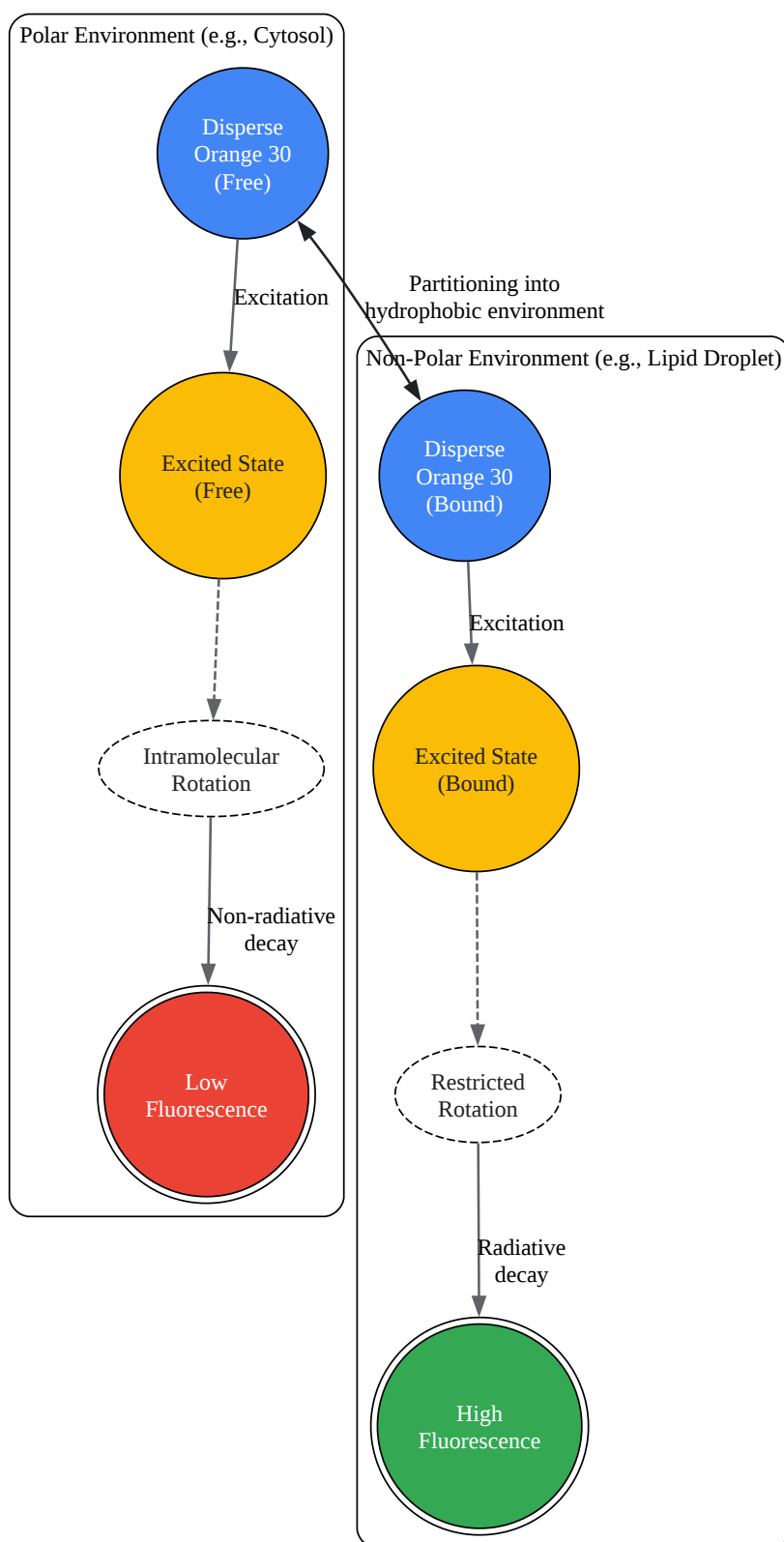


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Caption: Workflow for protein aggregation assay.

Signaling Pathway and Mechanism Visualization

The proposed mechanism of fluorescence activation for **Disperse Orange 30** is based on the restriction of intramolecular rotation upon binding to a hydrophobic target.



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